molecular formula C17H12N4O4 B5842660 6-nitro-1,3-benzodioxole-5-carbaldehyde 8-quinolinylhydrazone

6-nitro-1,3-benzodioxole-5-carbaldehyde 8-quinolinylhydrazone

Cat. No. B5842660
M. Wt: 336.30 g/mol
InChI Key: FYPOYFYBLQWHIS-DJKKODMXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-nitro-1,3-benzodioxole-5-carbaldehyde 8-quinolinylhydrazone is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound is of interest due to its unique properties and potential applications in various fields.

Mechanism of Action

The mechanism of action of 6-nitro-1,3-benzodioxole-5-carbaldehyde 8-quinolinylhydrazone is not fully understood. However, it is believed that this compound may act by inhibiting certain enzymes or proteins involved in disease processes.
Biochemical and Physiological Effects
Studies have shown that 6-nitro-1,3-benzodioxole-5-carbaldehyde 8-quinolinylhydrazone has various biochemical and physiological effects. For example, this compound has been shown to have antioxidant properties and may help protect cells from oxidative damage. Additionally, it has been shown to have anti-inflammatory effects and may help reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One advantage of using 6-nitro-1,3-benzodioxole-5-carbaldehyde 8-quinolinylhydrazone in lab experiments is its unique properties and potential applications in various fields. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to predict its effects in certain experiments.

Future Directions

There are several future directions for research involving 6-nitro-1,3-benzodioxole-5-carbaldehyde 8-quinolinylhydrazone. One potential direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders. Another direction is to further study its mechanism of action and potential interactions with other compounds.
Conclusion
In conclusion, 6-nitro-1,3-benzodioxole-5-carbaldehyde 8-quinolinylhydrazone is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound has unique properties and potential applications in various fields, and further research is needed to fully understand its mechanism of action and potential therapeutic uses.

Synthesis Methods

The synthesis of 6-nitro-1,3-benzodioxole-5-carbaldehyde 8-quinolinylhydrazone involves the reaction of 6-nitro-1,3-benzodioxole-5-carbaldehyde with 8-quinolinylhydrazine in the presence of an acid catalyst. The resulting compound is then purified and characterized using various analytical techniques.

Scientific Research Applications

6-nitro-1,3-benzodioxole-5-carbaldehyde 8-quinolinylhydrazone has been studied for its potential use in various scientific research applications. One such application is in the field of medicinal chemistry, where this compound has been investigated for its potential as a therapeutic agent for various diseases.

properties

IUPAC Name

N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]quinolin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O4/c22-21(23)14-8-16-15(24-10-25-16)7-12(14)9-19-20-13-5-1-3-11-4-2-6-18-17(11)13/h1-9,20H,10H2/b19-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPOYFYBLQWHIS-DJKKODMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NNC3=CC=CC4=C3N=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=N/NC3=CC=CC4=C3N=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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